N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S2/c18-12-7-5-11(6-8-12)9-14(23)20-16-21-22-17(26-16)25-10-15(24)19-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWQTASHVQMCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Cyclopentyl Group Addition: The cyclopentyl group is added via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a nucleophile.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various thiadiazole-based compounds that showed promising activity against Mycobacterium tuberculosis, suggesting that N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide could be explored further in this context .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A review discussed the role of Mannich bases in medicinal chemistry, indicating that compounds similar to this compound could be developed as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Potential in Drug Development
Given its structural characteristics and biological activities, this compound holds promise as a lead compound in drug development. Its potential applications include:
- Targeted Therapy : Due to its ability to interact with specific biological targets, it can be developed for targeted cancer therapies.
- Infectious Disease Treatment : Its antimicrobial properties may be harnessed for developing treatments against resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopentyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural variations among analogous 1,3,4-thiadiazole derivatives:
Key observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl, nitro) are common in anticancer agents to enhance electrophilicity and target binding .
- Bulkier terminal groups (e.g., cyclopentyl vs. ethyl or isopropyl) may influence solubility and pharmacokinetics.
Anticancer Activity:
- Compound 3 (): Induces apoptosis in C6 glioma cells via 92.36% Akt inhibition , attributed to π-π interactions and H-bonding with Akt’s active site .
- Compound 8 (): Shows 86.52% Akt inhibition and cytotoxicity against MCF-7 cancer cells .
Antimicrobial Activity:
- Compound 5c (): Exhibits activity against S. aureus (MIC = 8 µg/mL) due to thiadiazine-thione moieties .
- Flufenacet (): A herbicide, highlighting thiadiazoles’ versatility in agrochemical applications .
Molecular Interactions and Docking Insights
Biological Activity
N-cyclopentyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₉H₂₄FN₅OS₂
- Molecular Weight : 421.6 g/mol
- CAS Number : 1105222-24-9
Research indicates that compounds containing thiadiazole moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. The presence of the thioacetamide group in this compound may enhance its interaction with microbial targets.
- Anticancer Activity : Studies on similar compounds suggest that they can induce apoptosis in cancer cells through mitochondrial pathways. The ability to disrupt mitochondrial function is a key mechanism through which these compounds exert their anticancer effects .
- Enzyme Inhibition : Compounds like N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may act as inhibitors of specific enzymes involved in cancer progression or microbial resistance .
1. Anticancer Studies
A study evaluating thiosemicarbazone derivatives demonstrated their ability to induce cell death in K562 leukemia cells. The mechanism involved mitochondrial dysfunction leading to apoptosis. The derivatives showed a dose-dependent response, with lower toxicity to normal cells compared to cancerous ones .
2. Antimicrobial Activity
Another study focused on thiosemicarbazone derivatives indicated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disk diffusion method, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| TSC-F | 10 | Staphylococcus aureus |
| TSC-Cl | 15 | Escherichia coli |
| TSC-H | 20 | Pseudomonas aeruginosa |
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiadiazole Ring : Utilizing appropriate precursors such as hydrazine derivatives and carboxylic acids.
- Thioether Formation : Reacting thiols with the synthesized thiadiazole to introduce the thio group.
- Final Acetamide Formation : Coupling the resulting thiadiazole derivative with cyclopentyl amine and acetic anhydride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
